molecular formula C15H14N4O2S2 B11634977 2-(dimethylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dimethylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11634977
M. Wt: 346.4 g/mol
InChI Key: PXJRTUWDHDFIHW-NTMALXAHSA-N
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Description

The compound (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a dimethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives with altered functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a dimethylamino group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

(5Z)-5-[[2-(dimethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N4O2S2/c1-17(2)12-9(8-10-14(21)18(3)15(22)23-10)13(20)19-7-5-4-6-11(19)16-12/h4-8H,1-3H3/b10-8-

InChI Key

PXJRTUWDHDFIHW-NTMALXAHSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N(C)C)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N(C)C)SC1=S

Origin of Product

United States

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